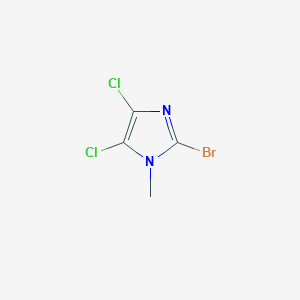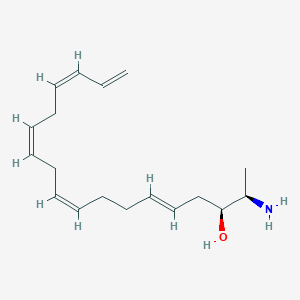
(2R,3S,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15,17-pentaen-3-ol
Descripción general
Descripción
(2R,3S,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15,17-pentaen-3-ol, commonly referred to as 2-AOP, is an important organic chemical compound that is widely used in scientific research. It is a polyunsaturated fatty acid derivative that is derived from the omega-3 fatty acid, alpha-linolenic acid (ALA). 2-AOP is a key intermediate in the biosynthesis of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), two essential omega-3 fatty acids that are important for human health. 2-AOP is also used in a variety of laboratory experiments and has numerous potential applications in biochemistry and physiology.
Aplicaciones Científicas De Investigación
Muscarinic M(3) Receptor Antagonist Development
- A study by Mitsuya et al. (2000) focused on designing and synthesizing a series of compounds, including variants similar to the specified compound, for developing potent, long-acting, orally active muscarinic M(3) receptor antagonists. These are investigated for the treatment of urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).
Synthesis of Diamino Acids
- Kano et al. (1988) conducted a study on the diastereoselective synthesis of β, γ-Diamino acids from D-Phenylalanine, using compounds structurally related to the specified compound (Kano et al., 1988).
Comparative Hepatic Gene Expression Profiling
- Nilsen et al. (2008) compared the effects of various dosages of compounds, including analogs of the specified compound, on hepatic gene expression in rats. This study provides insights into the biochemical and genetic impacts of these compounds (Nilsen et al., 2008).
Synthesis and Absolute Configuration in Marine Sponges
- Mori and Matsuda (1992) synthesized epimeric amino alcohols structurally similar to the specified compound and determined their absolute configurations. These compounds are isolated from marine sponges and have potential biological significance (Mori & Matsuda, 1992).
Effects on Plant Growth and Photosynthesis
- Wieland and Wample (1985) investigated the effects of paclobutrazol, a compound related to the specified molecule, on the growth and photosynthesis of apples. Such studies help understand the agricultural applications of these compounds (Wieland & Wample, 1985).
Novel HIV-Protease Assay Development
- Badalassi et al. (2002) created a novel HIV-protease assay using a protected amino acid similar in structure to the specified compound, demonstrating its application in medical research (Badalassi et al., 2002).
Antimicrobial Activity of Edeine Analogues
- Czajgucki et al. (2006) synthesized novel edeine A and D analogues, which include compounds structurally related to the specified molecule. These analogues exhibit antimicrobial activities, showing the potential medical applications of these compounds (Czajgucki et al., 2006).
Propiedades
IUPAC Name |
(2R,3S,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15,17-pentaen-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h3-5,7-8,10-11,14-15,17-18,20H,1,6,9,12-13,16,19H2,2H3/b5-4-,8-7-,11-10-,15-14+/t17-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUTWWBBBQFAJO-HPNSCBLISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC=CCCC=CCC=CCC=CC=C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C/C=C/CC/C=C\C/C=C\C/C=C\C=C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


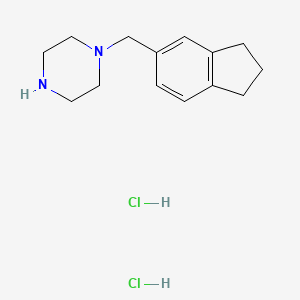
![1-[3-[(3-Acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone](/img/structure/B3034176.png)
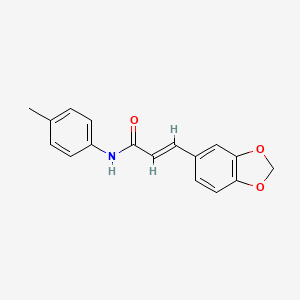



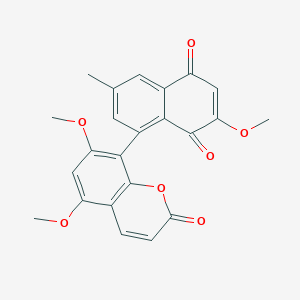
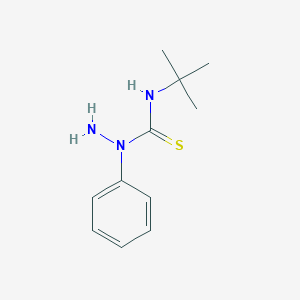
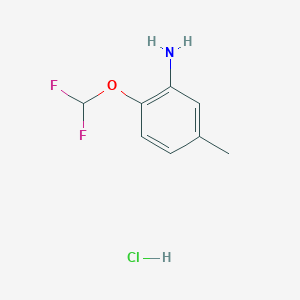
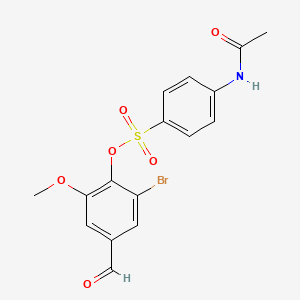
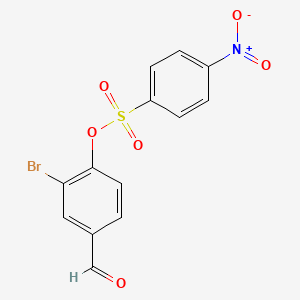
![1h-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B3034194.png)
